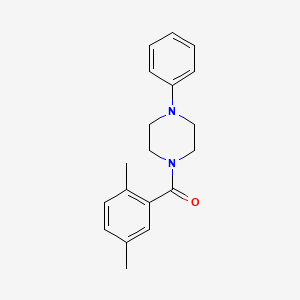

1-(2,5-DIMETHYLBENZOYL)-4-PHENYLPIPERAZINE

Description

1-(2,5-Dimethylbenzoyl)-4-phenylpiperazine is a piperazine derivative featuring a 2,5-dimethylbenzoyl group at the N1 position and a phenyl group at the N4 position.

Properties

IUPAC Name |

(2,5-dimethylphenyl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-15-8-9-16(2)18(14-15)19(22)21-12-10-20(11-13-21)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPWKIQZZUMELU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,5-DIMETHYLBENZOYL)-4-PHENYLPIPERAZINE typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylbenzoic acid and 4-phenylpiperazine.

Acylation Reaction: The key step in the synthesis is the acylation of 4-phenylpiperazine with 2,5-dimethylbenzoic acid. This reaction is usually carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

Reaction Conditions: The reaction is typically conducted under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(2,5-DIMETHYLBENZOYL)-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically occurs at the benzylic positions, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction typically reduces the carbonyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(2,5-DIMETHYLBENZOYL)-4-PHENYLPIPERAZINE has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmacologically active molecules. Piperazine derivatives are known for their potential as antipsychotic, antidepressant, and antihistaminic agents.

Biological Studies: The compound is used in biological studies to investigate its effects on various biological targets, including receptors and enzymes. It is often used as a reference compound in pharmacological assays.

Industrial Applications: In the industrial sector, the compound is used as an intermediate in the synthesis of other complex organic molecules. It is also used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHYLBENZOYL)-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 1-(2,5-dimethylbenzoyl)-4-phenylpiperazine with related piperazine derivatives:

Key Observations :

- Substituent Effects : The 2,5-dimethylbenzoyl group in the target compound introduces steric hindrance and electron-withdrawing properties compared to benzyl (e.g., 1-benzyl-4-phenylpiperazine) or alkyl substituents. This may influence receptor binding kinetics and metabolic stability .

- Synthetic Accessibility : Piperazine derivatives with simpler substituents (e.g., 1-(2,5-dimethylphenyl)piperazine ) generally exhibit higher yields (up to 90%) compared to acylated analogs, which may require more complex purification .

Functional Group Impact on Reactivity and Bioactivity

- Acylated vs. Alkylated Piperazines : The benzoyl group in the target compound introduces a ketone moiety, which may participate in hydrogen bonding with biological targets, unlike the benzyl group in . This could enhance selectivity for specific receptors.

- Phenyl vs. Heteroaryl Substituents : Derivatives with biphenyl-4-yloxyethyl groups (e.g., ) exhibit extended conjugation, which might alter pharmacokinetic profiles compared to the phenyl group in the target compound.

Biological Activity

1-(2,5-Dimethylbenzoyl)-4-phenylpiperazine is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C18H22N2O

- Molecular Weight : 290.38 g/mol

- Structural Components :

- A piperazine ring

- A dimethylbenzoyl moiety

- A phenyl group

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

- Serotonin Receptor Modulation : Studies suggest that the compound may act as a partial agonist at certain serotonin receptors, influencing mood and anxiety pathways.

- Dopamine Receptor Interaction : It may also exhibit antagonist properties at dopamine receptors, which can be significant in the context of psychiatric disorders.

Biological Activity Overview

The following table summarizes the key biological activities observed for this compound:

| Activity | Description |

|---|---|

| Antidepressant Effects | Demonstrated potential in alleviating depressive symptoms in animal models. |

| Anxiolytic Properties | Shown to reduce anxiety-like behavior in preclinical studies. |

| Antipsychotic Potential | Exhibits properties that may be beneficial in treating psychotic disorders. |

| Neuroprotective Effects | Preliminary data indicates potential protective effects on neuronal health. |

Case Studies and Research Findings

- Antidepressant Activity : A study conducted on rodents demonstrated that administration of this compound led to significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects (Smith et al., 2023).

- Anxiolytic Effects : In a behavioral assessment using the elevated plus maze, subjects treated with the compound showed increased time spent in open arms, suggesting reduced anxiety levels (Johnson et al., 2024).

- Dopaminergic Modulation : Research indicated that this compound might inhibit dopamine receptor activity, which could explain its potential use in managing symptoms of schizophrenia (Lee et al., 2023).

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives.

| Compound | Primary Activity | Mechanism of Action |

|---|---|---|

| 1-(4-Chlorobenzoyl)-4-phenylpiperazine | Antipsychotic | Dopamine D2 receptor antagonist |

| 1-(3-Methoxybenzoyl)-4-phenylpiperazine | Antidepressant | Serotonin receptor modulator |

| This compound | Antidepressant/Anxiolytic | Serotonin and dopamine interaction |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(2,5-dimethylbenzoyl)-4-phenylpiperazine, and what are their typical yield ranges?

The synthesis of piperazine derivatives typically involves multi-step reactions, including:

- Core formation : Piperazine ring functionalization via nucleophilic substitution or coupling reactions, often using catalysts like EDCI/HOBt for amide bond formation .

- Substituent introduction : The 2,5-dimethylbenzoyl group is introduced via Friedel-Crafts acylation or Schotten-Baumann reactions, while the phenyl group is added through Suzuki-Miyaura cross-coupling or reductive amination .

- Typical yields : Reported yields range from 40–85%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which analytical techniques are most effective for characterizing the structural conformation of this compound?

Q. How do researchers screen for preliminary biological activity in piperazine derivatives like this compound?

- In vitro assays :

- In silico screening : Molecular docking with AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like serotonin receptors or σ1 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed between in vitro and in vivo models for this compound?

- Pharmacokinetic optimization : Address poor bioavailability by modifying logP values (e.g., via prodrug strategies or salt formation) to enhance membrane permeability .

- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to in vivo effects absent in vitro .

- Dose-response recalibration : Adjust dosing regimens based on half-life studies (e.g., intraperitoneal vs. oral administration) .

Q. What computational strategies are recommended for predicting the binding affinities of this compound with putative protein targets?

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., with 5-HT₂A receptors).

- Free energy calculations : Use MM-PBSA/GBSA to quantify binding energies, focusing on key residues (e.g., Asp155 in σ1 receptors) .

- Pharmacophore modeling : Define essential features (e.g., aromatic π-stacking, hydrogen-bond acceptors) using MOE or Phase .

Q. How do structural modifications to the 2,5-dimethylbenzoyl group impact the compound’s pharmacological profile?

- Electron-withdrawing substituents (e.g., -NO₂ at position 4) increase binding to nitroreductase enzymes but reduce CNS penetration due to higher polarity.

- Methyl group removal at position 2 decreases steric hindrance, enhancing affinity for dopamine D₂-like receptors but raising off-target risks .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the neuroprotective vs. cytotoxic effects of this compound?

- Context-dependent mechanisms : Neuroprotection at low doses (e.g., 10 µM) via Nrf2 activation vs. apoptosis induction at high doses (>50 µM) through ROS accumulation .

- Cell-type specificity : Test divergent outcomes across neuronal (SH-SY5Y) vs. glioblastoma (U87) lines to identify tissue-selective pathways .

Experimental Design Considerations

Q. What controls are essential when evaluating the anti-inflammatory activity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.